Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring, a chloroanilino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core One common method is the reaction of ethyl cyanoacetate with 4-chloroaniline under acidic conditions to form the corresponding pyrimidine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Ethyl 4-(2-amino-4-chloroanilino)-1-piperidinecarboxylate
Ethyl 4-(4-chloroanilino)acetate
Ethyl 4-((4-chlorophenyl)carbamoyl)-5-methylisoxazole-3-carboxylate
Uniqueness: Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-chloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-3-20-13(19)11-8-16-14(21-2)18-12(11)17-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMSTNFSVDYFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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